ethyl 4-[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperazine-1-carboxylate is a complex organic compound featuring a unique structure that includes a quinoline derivative and a piperazine moiety
Preparation Methods
The synthesis of ethyl 4-[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperazine-1-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 4-[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperazine ring can enhance the compound’s ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and piperazine-containing molecules. For example:
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-fluorobenzoate: This compound shares a similar quinoline core but differs in its substituents.
4-Hydroxy-2-quinolones: These compounds have a similar quinoline structure but with different functional groups, leading to varied biological activities.
Ethyl 4-[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperazine-1-carboxylate stands out due to its unique combination of a quinoline derivative and a piperazine ring, offering distinct chemical and biological properties.
Properties
Molecular Formula |
C22H27N3O4 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
ethyl 4-[(6,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-9-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H27N3O4/c1-5-29-21(28)24-8-6-23(7-9-24)13-15-12-22(3,4)25-18-16(15)10-14(2)11-17(18)19(26)20(25)27/h10-12H,5-9,13H2,1-4H3 |
InChI Key |
ZLDXBKSMUQZICF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(N3C4=C2C=C(C=C4C(=O)C3=O)C)(C)C |
Origin of Product |
United States |
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